

"avoiding common pitfalls in lactate test protocols"

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Compound of Interest

Compound Name: *Lactic Acid*

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Lactate Testing Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in lactate test protocols.

Section 1: Pre-Analytical & Sample Handling FAQs

This section addresses issues that can arise before the sample is analyzed, which are a major source of error in lactate measurement.

Question: Which tube type is best for collecting blood samples for lactate measurement?

Answer: The choice of collection tube and anticoagulant is critical for accurate lactate readings.

- Sodium Fluoride (NaF) Tubes: Tubes containing a glycolysis inhibitor like sodium fluoride are highly recommended. NaF blocks the enzyme enolase, preventing red blood cells from continuing to produce lactate after the sample is drawn.^[1] These are often combined with anticoagulants such as potassium oxalate (KOX) or EDTA.^[1]
- Lithium Heparin Tubes: While acceptable, samples collected in lithium heparin tubes must be handled with urgency. They should be placed on ice immediately and the plasma must be separated from cells within 15 minutes of collection to prevent ongoing glycolysis from falsely elevating lactate levels.^[1]

- **Unacceptable Tubes:** Using un aliquoted lithium heparin plasma for lactate determination is not recommended due to the high risk of clinically inaccurate results.[2][3]

Question: How quickly must I process my blood sample after collection?

Answer: Rapid processing is one of the most critical factors for accurate results.

- **General Guideline:** The Clinical and Laboratory Standards Institute (CLSI) recommends placing blood samples in an ice bath immediately after collection and centrifuging them within 15 minutes.[1]
- **With Glycolysis Inhibitors:** If using tubes containing sodium fluoride (e.g., NaF/KOX), immediate placement on ice may not provide additional stabilization compared to room temperature, but prompt centrifugation is still best practice.[1]
- **Without Glycolysis Inhibitors:** For tubes like lithium heparin, plasma must be separated from cells within 15 minutes.[1] For aliquoted heparin plasma, aliquoting should occur within 30 minutes of venipuncture to ensure clinically acceptable results.[2][3]

Question: Does sample storage temperature matter?

Answer: Yes, but its impact depends on the tube type.

- **NaF/EDTA Tubes:** Storing these tubes in an ice bath provides no significant additional stabilization for lactate compared to room temperature storage.[1][2][3] In fact, placing samples on ice can increase the risk of hemolysis (rupturing of red blood cells), which can interfere with results.[1][4]
- **Lithium Heparin Tubes:** These samples must be placed on ice immediately to halt cellular metabolism until plasma can be separated.[1]

Question: What is hemolysis and how does it affect my lactate results?

Answer: Hemolysis is the breakdown of red blood cells, which releases their internal contents into the plasma or serum. This can interfere with lactate measurements. Transporting blood samples in an ice bath has been shown to increase the hemolysis index.[1][4] It is a common reason for sample rejection.[5]

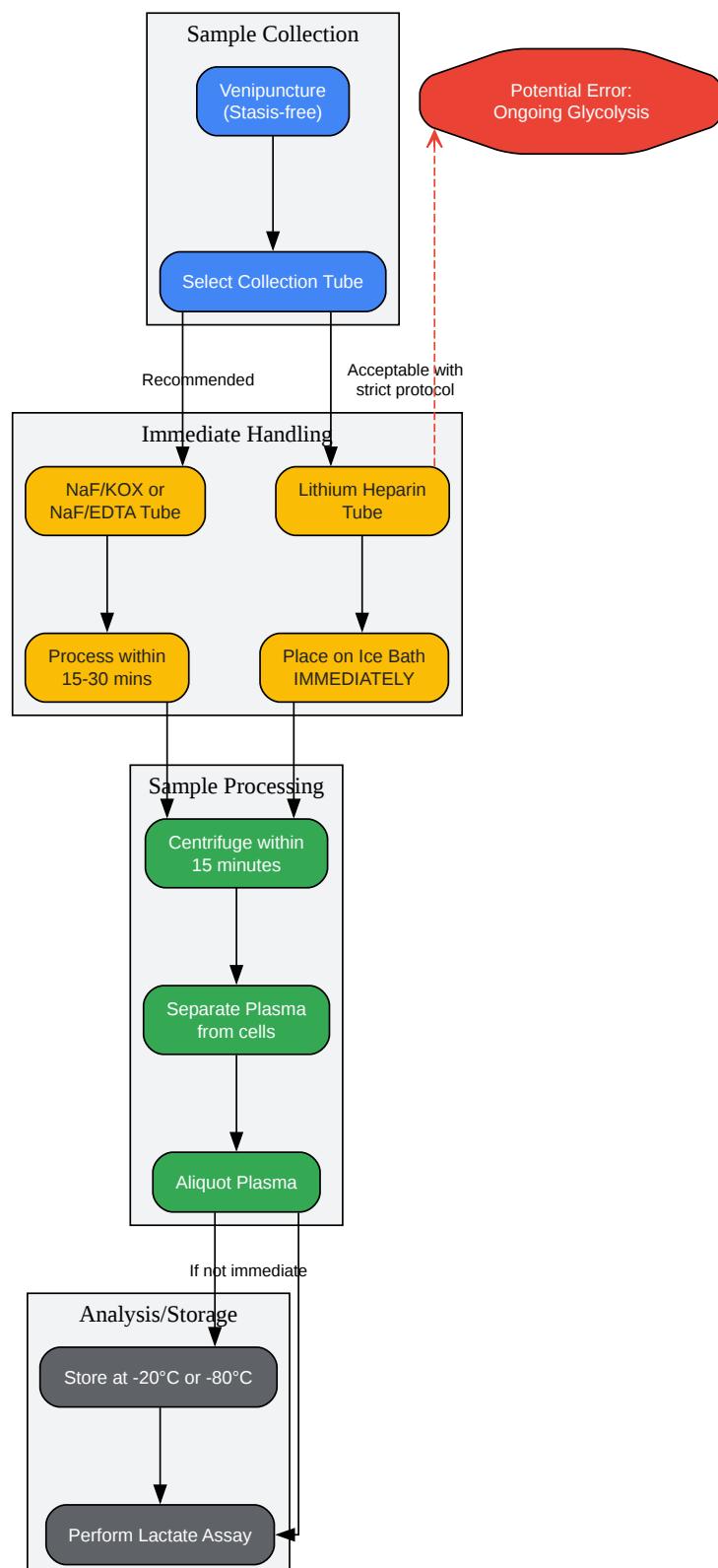
Question: How do I handle non-blood samples, like cell culture media or tissue homogenates?

Answer: Samples that may contain active Lactate Dehydrogenase (LDH), such as cell culture media or tissue lysates, require special handling. LDH can degrade lactate, leading to falsely low readings.[6][7]

- Storage: Store these samples at -80°C.
- Deproteinization: Use a 10 kDa molecular weight cut-off (MWCO) spin filter to remove LDH and other proteins before running the assay.[6][7]

Visual Guide 1: Pre-Analytical Workflow for Blood Lactate Measurement

This diagram outlines the critical steps and decision points from sample collection to analysis to minimize pre-analytical errors.

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Caption: Workflow for blood sample handling to prevent lactate artifacts.

Section 2: Assay Performance & Troubleshooting

This section focuses on the analytical phase, addressing common problems encountered with assay kits and instrumentation.

Question: My standard curve looks poor or my results are not reproducible. What are the common causes?

Answer: Several factors can lead to a poor standard curve or lack of reproducibility.

- Reagent Handling: Ensure all kit components, especially buffers and probes, are brought to room temperature before use.[\[6\]](#)[\[7\]](#) Avoid repeated freeze-thaw cycles of enzymes and standards by preparing aliquots.[\[6\]](#)[\[7\]](#)
- Pipetting Accuracy: Inaccurate pipetting, especially when preparing the standard curve, is a primary source of error. Use calibrated pipettes and proper technique.
- Incubation Time: Ensure the incubation time is consistent for all wells and follows the protocol exactly (e.g., 30 minutes at room temperature).[\[6\]](#) Protect the plate from light during incubation.[\[6\]](#)
- Wavelength Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths for fluorescence assays or the correct absorbance wavelength for colorimetric assays.[\[6\]](#)[\[7\]](#)

Question: My lactate readings are unexpectedly high. What could be the cause?

Answer: Falsely elevated results can stem from pre-analytical issues or chemical interference.

- Sample Handling: The most likely cause is improper sample handling, where glycolysis was not stopped, leading to artificial lactate production in vitro. Review your collection and processing protocol.[\[4\]](#)
- Chemical Interference: Certain substances can cross-react with the enzymes in lactate assays, leading to false positives. Metabolites of ethylene glycol (e.g., glycolic acid, glyoxylic acid) are known to interfere with assays that use a lactate oxidase enzyme.[\[8\]](#)[\[9\]](#) Ascorbic

acid has also been shown to cause a significant increase in the signal in some biosensors.

[10]

- Contamination: When using handheld meters, contamination of the blood sample with sweat can falsely elevate readings.[11] Ensure the sample site is clean and dry.[12][13]

Question: My lactate readings are unexpectedly low. What should I check?

Answer: Falsey low readings are often due to sample degradation or enzymatic activity.

- LDH Activity: If your sample (e.g., cell culture media) contains lactate dehydrogenase (LDH), the enzyme can consume lactate, leading to lower-than-expected values.[6][7] Deproteinize the sample with a 10 kDa spin filter to remove LDH.[6][7]
- Bacterial Interference: Certain bacteria can interfere with the LDH assay by acidifying the culture medium or producing proteases, which can affect results.[14]
- Improper Sample Collection: When using finger pricks, squeezing the finger too hard can dilute the blood sample with tissue fluids, leading to a lower lactate concentration.[12] Also, be sure to wipe away the first drop of blood, as it is often contaminated with tissue fluid.[12]

Data Presentation: Common Interferents and Sample Stability

Table 1: Potential Interfering Substances in Lactate Assays

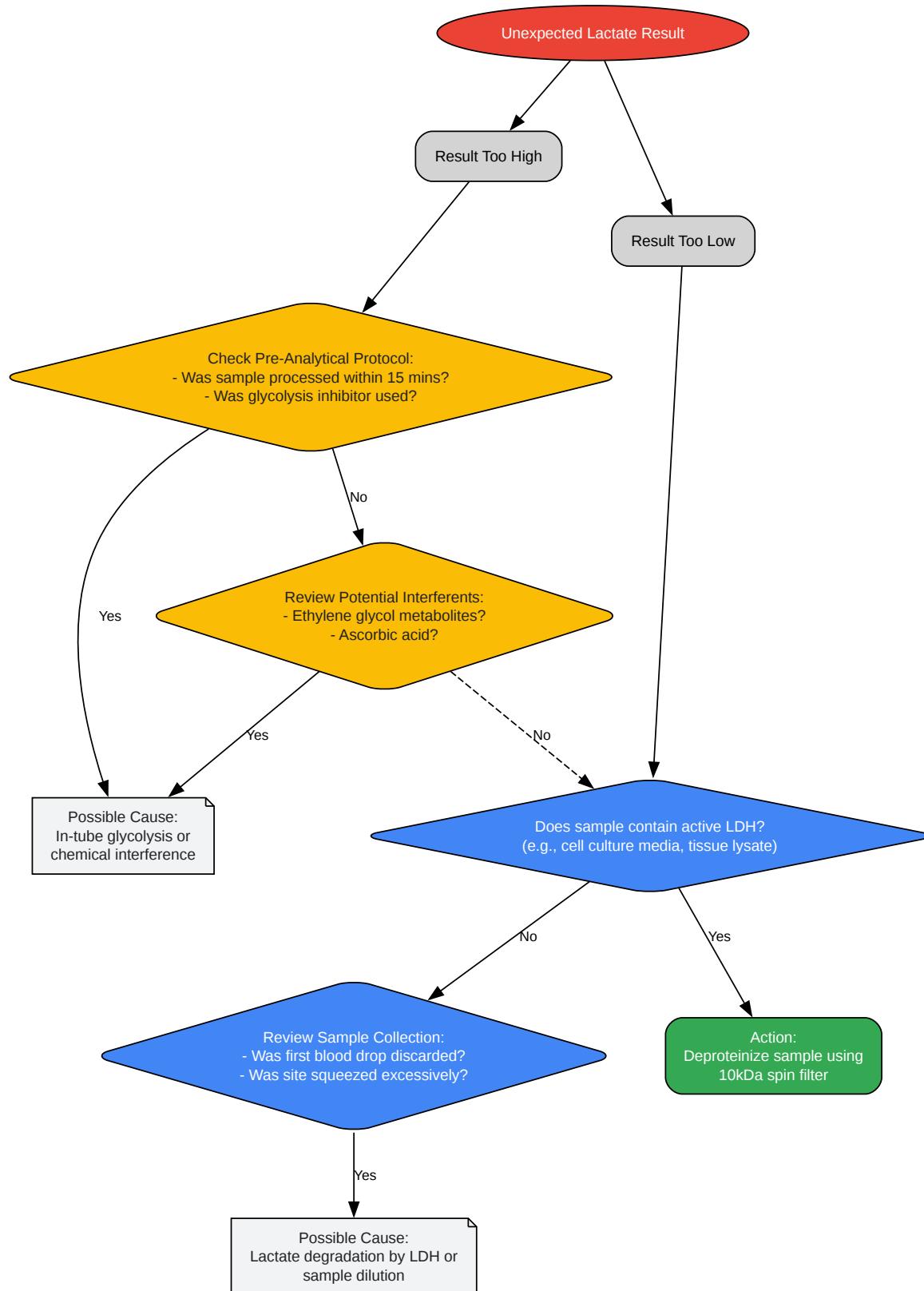
Interfering Substance	Assay Type Affected	Effect on Lactate Reading	Reference
Glycolic Acid	Lactate Oxidase-based	Falsely Elevated	[9]
Glyoxylic Acid	Lactate Oxidase-based	Falsely Elevated	[8]
Ascorbic Acid	Some Biosensors	Falsely Elevated	[10]
Bacterial Proteases	LDH-based (Cytotoxicity)	Interference	[14]
Acidification (by bacteria)	LDH-based (Cytotoxicity)	Interference	[14]

Table 2: Blood Sample Stability for Lactate Measurement

Tube Type	Storage Condition	Max Time Before Centrifugation	Key Consideration	Reference
NaF/Potassium Oxalate	Room Temperature	Up to 6 hours	Glycolysis is inhibited.	[5]
NaF/Potassium Oxalate	Refrigerated (2-8°C)	14 days (post-centrifugation)	Plasma must be separated first.	[5]
Lithium Heparin	Ice Bath	15 minutes	Critical: Must chill and spin rapidly.	[1]
Lithium Heparin	Room Temperature	Not Recommended	High risk of falsely elevated lactate.	[1]

Visual Guide 2: Troubleshooting Unexpected Lactate Results

This flowchart provides a logical path for diagnosing the root cause of questionable lactate assay results.



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Caption: A troubleshooting flowchart for unexpected lactate results.

Section 3: Experimental Protocol Guide

This section provides a generalized methodology for a common type of lactate assay used in research settings.

Protocol: Example of a Colorimetric/Fluorometric Enzymatic Lactate Assay

This protocol is a generalized example based on commercially available kits.^{[6][15]} Always refer to the specific manufacturer's instructions for your assay kit.

1. Reagent Preparation:

- Lactate Assay Buffer: Allow the buffer to warm to room temperature before use.
- Lactate Probe (e.g., in DMSO): Warm to room temperature. For fluorescence assays, you may need to dilute the probe 5- to 10-fold with Assay Buffer to reduce background.^[6] Aliquot and store at -20°C, protected from light.
- Enzyme Mix: Reconstitute the lyophilized enzyme mix with Assay Buffer. Mix gently by pipetting. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Standard Curve Preparation:

- Prepare a high-concentration stock solution of L-Lactate (e.g., 1 mM) by diluting the provided standard.
- Perform a serial dilution of the stock solution in Assay Buffer to create a range of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
- Add the Assay Buffer to each standard well to bring the final volume to 50 µL. This ensures the volume is consistent with your samples.

3. Sample Preparation:

- Blood-derived samples: Serum or plasma can often be assayed directly after proper collection and centrifugation.
- Adherent or Suspension Cells: Homogenize cell pellets in 4 volumes of cold Lactate Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material.
- Deproteinization (Critical for LDH-containing samples): Use a 10 kDa MWCO spin filter to remove enzymes that can degrade lactate.[\[6\]](#)[\[7\]](#)
- Load 1-50 μ L of your prepared sample into a 96-well plate. Adjust the final volume in each well to 50 μ L with Assay Buffer.

4. Assay Reaction:

- Prepare a Master Reaction Mix according to the kit's instructions. This typically includes the Assay Buffer, Lactate Probe, and Enzyme Mix.
- Add 50 μ L of the Master Reaction Mix to each well containing the standards and samples.
- Mix gently (e.g., on a horizontal shaker) and incubate for 30 minutes at room temperature, protected from light.

5. Detection:

- Colorimetric: Measure absorbance at the specified wavelength (e.g., 450 nm or 570 nm).
- Fluorometric: Measure fluorescence at the specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).
- Note: For fluorescence, using black plates with clear bottoms is recommended to minimize background.[\[6\]](#) For colorimetric assays, use standard clear plates.[\[6\]](#)

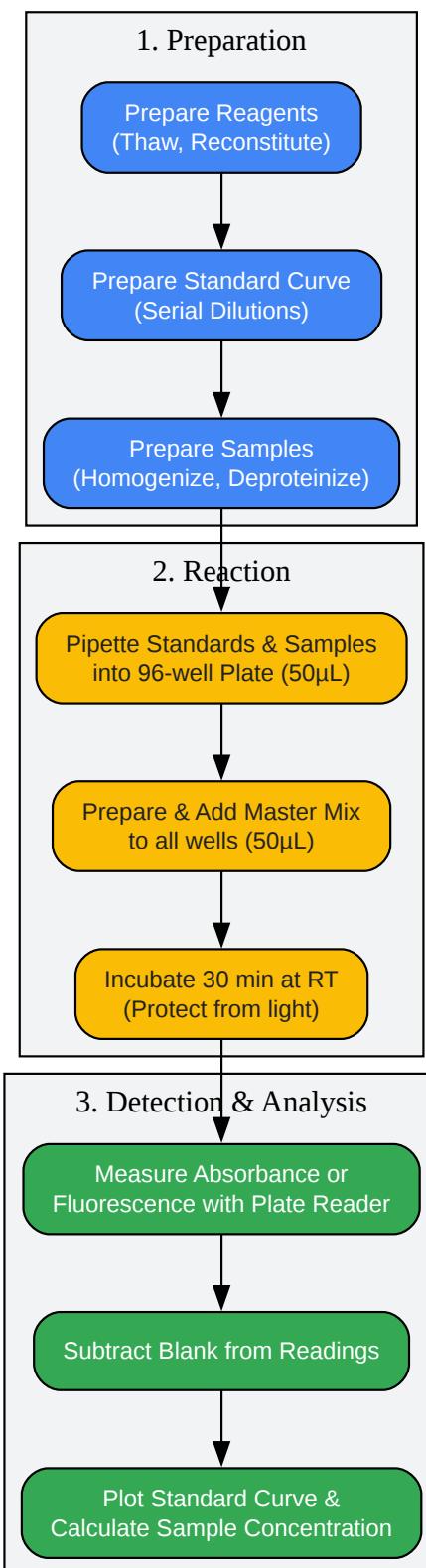
6. Calculation:

- Subtract the value of the 0 (blank) standard from all readings.
- Plot the standard curve (Lactate concentration vs. corrected reading).

- Determine the lactate concentration in your unknown samples from the standard curve.

Visual Guide 3: Lactate Assay Workflow

This diagram illustrates the key steps in a typical enzymatic lactate assay protocol.



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Caption: Standard workflow for a 96-well plate-based lactate assay.

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